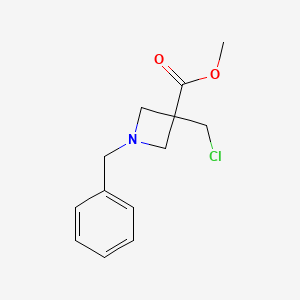
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” is a chemical compound with the CAS Number: 1935310-40-9 . It has a molecular weight of 253.73 . The IUPAC name for this compound is “methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” and its InChI Code is 1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis of Novel Isomeric Analogs
The compound has been utilized in the synthesis of novel isomeric analogs such as 2-carboxy-4-methylazetidine, an analog of dl-proline. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to novel compounds with potential applications in peptide synthesis and pharmaceutical development (Soriano, Podraza, & Cromwell, 1980).
Development of Non-proteinogenic Amino Acids
Research has also focused on the synthesis of non-proteinogenic amino acids like 3,3-dimethylazetidine-2-carboxylic acid. This involves the reduction of γ-chloro-α-(N-alkylimino)esters to yield azetidine-based compounds, which are valuable in the study of bioactive molecules and the development of new drugs (Kimpe, Boeykens, & Tourwé, 1998).
Efficient Route to Enantiomerically Pure Compounds
An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid has been established, showcasing the potential of these compounds in asymmetric synthesis and the production of bioactive compounds with high enantiomeric excess. This highlights the utility of azetidine-based compounds in creating pharmaceuticals with improved efficacy and reduced side effects (Futamura et al., 2005).
Catalytic Applications
Moreover, azetidine-containing compounds have found applications in catalytic processes, such as the trifluoromethylation of arenes and heteroarenes. This demonstrates the versatility of these compounds in facilitating chemical transformations that are significant in the synthesis of complex molecules (Mejía & Togni, 2012).
Novel Synthetic Strategies
Novel synthetic strategies involving azetidine compounds have been developed for the synthesis of 1,4-benzodiazepine derivatives, highlighting the role of azetidine-based intermediates in medicinal chemistry and drug design (Wang et al., 2008).
Safety And Hazards
The safety information available indicates that “Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” may be harmful if swallowed and may cause eye irritation . It’s important to handle this compound with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Propiedades
IUPAC Name |
methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSVOVZGRLOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |
CAS RN |
1935310-40-9 |
Source


|
| Record name | methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)




![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)



![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
